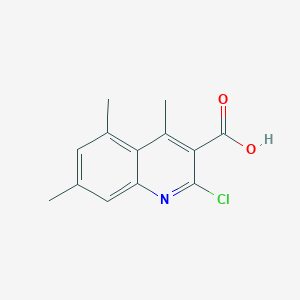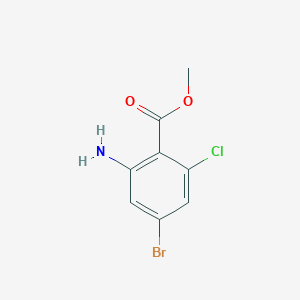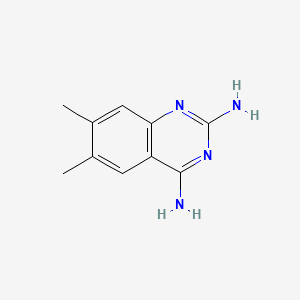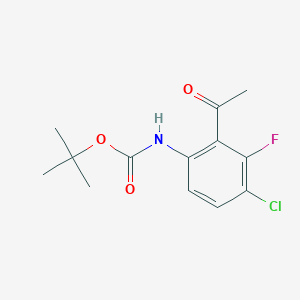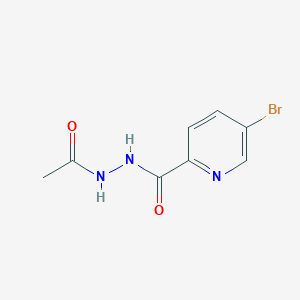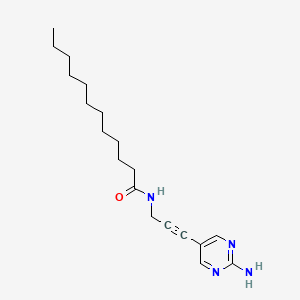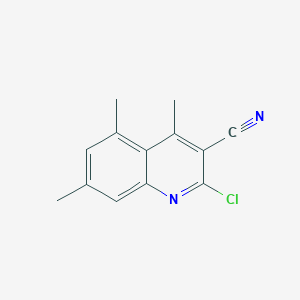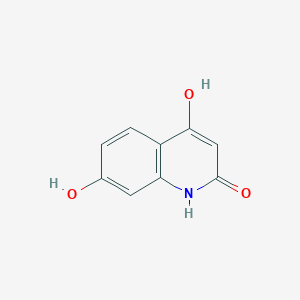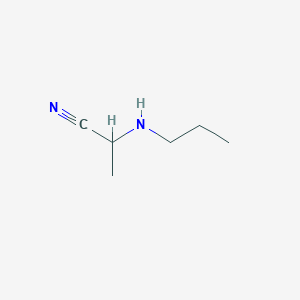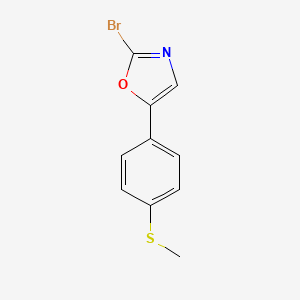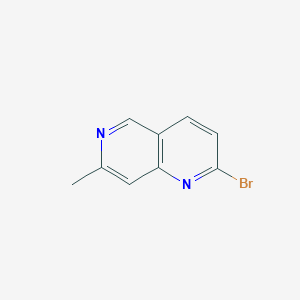
2-Bromo-7-methyl-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-1,6-naphthyridine typically involves the bromination of 7-methyl-1,6-naphthyridine. One common method includes the reaction of 7-methyl-1,6-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-methyl-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-methyl-1,6-naphthyridine.
Aplicaciones Científicas De Investigación
2-Bromo-7-methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-7-methyl-1,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-1,6-naphthyridine: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness
2-Bromo-7-methyl-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7BrN2 |
|---|---|
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
2-bromo-7-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-4-8-7(5-11-6)2-3-9(10)12-8/h2-5H,1H3 |
Clave InChI |
VBDGCJBDUCTEMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=N2)Br)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


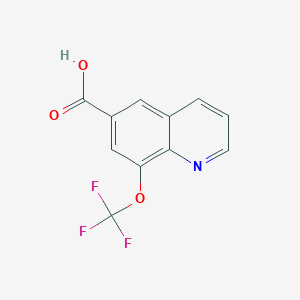
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

